molecular formula C15H13NO B14657507 N-Styrylbenzamide CAS No. 49747-42-4

N-Styrylbenzamide

Cat. No.: B14657507
CAS No.: 49747-42-4
M. Wt: 223.27 g/mol
InChI Key: RNBKFNSCTAFHCN-VAWYXSNFSA-N
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Description

N-Styrylbenzamide is a chemical compound that serves as a valuable intermediate and core scaffold in organic synthesis and medicinal chemistry research. Its structure makes it a precursor for synthesizing various heterocyclic systems. Notably, it can undergo iodine(III)-promoted intramolecular oxidative cyclization to form 2,5-disubstituted oxazoles, a class of heterocycles significant in pharmaceutical development and natural products . This metal-free reaction proceeds efficiently under mild conditions, showcasing the utility of this compound in constructing complex molecules . Furthermore, derivatives of the 5-styrylbenzamide scaffold have been investigated for their potential biological activity. Related compounds have been studied as potential cholinesterase and β-secretase inhibitors, which are relevant targets for neurodegenerative conditions, and have also shown antioxidant properties . Another key synthetic application involves the use of this compound in rhodium-catalyzed C-H activation reactions for the direct functionalization of organic molecules . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use.

Properties

CAS No.

49747-42-4

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

N-[(E)-2-phenylethenyl]benzamide

InChI

InChI=1S/C15H13NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-12H,(H,16,17)/b12-11+

InChI Key

RNBKFNSCTAFHCN-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Ullmann-Type Coupling

Reaction Mechanism and Reagent Selection

The Ullmann-type coupling reaction stands as the most widely documented method for synthesizing N-styrylbenzamide. This approach involves the reaction of (E)-(2-bromovinyl)benzene with benzamide in the presence of a copper(I) iodide catalyst, potassium carbonate base, and N,N′-dimethylethylenediamine (DMEDA) as a ligand. The mechanism proceeds through a single-electron transfer process, where the copper catalyst facilitates the formation of a carbon-nitrogen bond between the vinyl bromide and the amide.

The choice of DMEDA as a ligand is critical, as it stabilizes the copper intermediate and enhances reaction efficiency. Potassium carbonate serves a dual role: neutralizing hydrogen bromide byproducts and maintaining a basic environment to prevent protonation of the amide nucleophile.

Detailed Synthetic Procedure

A representative procedure involves charging an oven-dried reactor with (E)-(2-bromovinyl)benzene (4.92 mmol), benzamide (5.90 mmol, 1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv). The mixture is evacuated and backfilled with argon thrice to ensure an oxygen-free environment. DMEDA (40 mol%) and anhydrous tetrahydrofuran (THF, 10 mL) are added, and the reaction is stirred at 80°C for 18 hours.

Post-reaction workup includes extraction with ethyl acetate, drying over sodium sulfate, and purification via silica gel chromatography using ethyl acetate/n-hexane gradients. This method preferentially yields the (E)-isomer of this compound due to the stereochemical retention of the starting vinyl bromide.

Table 1: Standard Reaction Conditions for Copper-Catalyzed Synthesis
Component Quantity Role
(E)-(2-bromovinyl)benzene 4.92 mmol Vinyl halide substrate
Benzamide 5.90 mmol Nucleophile
CuI 10 mol% Catalyst
K₂CO₃ 9.84 mmol Base
DMEDA 40 mol% Ligand
THF 10 mL Solvent
Temperature 80°C Reaction condition
Time 18 hours Duration

Transition Metal-Mediated Phosphorylation Reactions

Manganese(III)-Induced Functionalization

This compound serves as a substrate for further transformations, such as manganese(III)-mediated phosphorylation. In a typical protocol, this compound (1.0 mmol) reacts with diphenylphosphine oxide (2.0 mmol) in methanol under aerobic conditions, using manganese(III) acetate dihydrate as an oxidant. This one-pot reaction proceeds at room temperature within 20 minutes, yielding phosphorylated derivatives with moderate stereoselectivity (55% yield for the (E)-isomer).

High-Pressure Hydrocarboxylation Applications

Patent-Based Methodologies

A patent disclosure describes the use of N-β-styrylbenzamide in hydrocarboxylation reactions under high-pressure carbon monoxide (1,000 psig) and hydrogen. Although this process focuses on amino acid synthesis, it presumes the prior availability of this compound as a starting material. The reaction employs cobalt carbonyl catalysts and chiral alcohols to induce stereoselectivity, achieving diastereomeric ratios amenable to chromatographic separation.

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

The copper-catalyzed method remains the most practical route for laboratory-scale synthesis, offering a balance between yield and operational simplicity. In contrast, manganese-mediated reactions provide rapid access to derivatives but require the preformed enamide. High-pressure techniques, while industrially relevant, are less accessible for routine preparation due to specialized equipment needs.

Chemical Reactions Analysis

Types of Reactions: N-Styrylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Jones Reagent (CrO3/H2SO4)

    Substitution: N-bromosuccinamide (NBS)

Major Products:

    Oxidation: Benzoic acid derivatives

    Substitution: Brominated benzamide derivatives

Comparison with Similar Compounds

N-Styrylbenzamide can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its versatile chemical reactivity and potential applications in various fields, from medicinal chemistry to industrial processes. Its ability to inhibit key enzymes and exhibit antioxidant properties makes it a valuable compound for further research and development.

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